2,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride
Overview
Description
2,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride is an organic chemical compound with the molecular formula C6H3Cl3O3S and a molecular weight of 261.5 g/mol. This compound is widely used in the field of chemistry and analytical science due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride typically involves the chlorination of 4-hydroxybenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 2 and 5 positions of the benzene ring . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is typically conducted at elevated temperatures to facilitate the chlorination process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the chlorine atoms and the sulfonyl chloride group can be replaced by other electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the chloride atom.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitrating agents (e.g., nitric acid) and sulfonating agents (e.g., sulfuric acid).
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
Electrophilic Aromatic Substitution: The major products include substituted benzene derivatives, where the chlorine atoms or the sulfonyl chloride group are replaced by other functional groups.
Nucleophilic Substitution: The major products include sulfonamides, sulfonate esters, and sulfonate thiols, depending on the nucleophile used.
Scientific Research Applications
2,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various substituted benzene derivatives.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of drugs and therapeutic agents due to its ability to form stable sulfonamide and sulfonate ester linkages.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride involves its ability to undergo electrophilic and nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form stable sulfonamide and sulfonate ester linkages . These linkages are crucial in the development of pharmaceuticals and other biologically active compounds .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-2-hydroxybenzenesulfonyl chloride: Similar in structure but with chlorine atoms at the 3 and 5 positions.
4-Hydroxybenzenesulfonyl chloride: Lacks the chlorine atoms, making it less reactive in certain substitution reactions.
Uniqueness
2,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride is unique due to the presence of chlorine atoms at the 2 and 5 positions, which enhances its reactivity in electrophilic and nucleophilic substitution reactions. This makes it a valuable reagent in organic synthesis and industrial applications.
Properties
IUPAC Name |
2,5-dichloro-4-hydroxybenzenesulfonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O3S/c7-3-2-6(13(9,11)12)4(8)1-5(3)10/h1-2,10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJRLFNGLLFHQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)S(=O)(=O)Cl)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.